molecular formula C12H16O3 B14618599 Acetic acid;3-methyl-2-prop-2-enylphenol CAS No. 59324-53-7

Acetic acid;3-methyl-2-prop-2-enylphenol

Cat. No.: B14618599
CAS No.: 59324-53-7
M. Wt: 208.25 g/mol
InChI Key: PNIDZUGDTZJDTE-UHFFFAOYSA-N
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Description

Acetic acid;3-methyl-2-prop-2-enylphenol is a compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its unique chemical structure, which includes an acetic acid moiety and a substituted phenol group. It has various applications in scientific research and industry due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-methyl-2-prop-2-enylphenol typically involves the reaction of acetic acid with 3-methyl-2-prop-2-enylphenol under specific conditions. One common method is the esterification reaction, where acetic acid reacts with the hydroxyl group of the phenol in the presence of an acid catalyst, such as sulfuric acid, to form the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-methyl-2-prop-2-enylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated phenols, nitrophenols, and other substituted phenolic compounds.

Scientific Research Applications

Acetic acid;3-methyl-2-prop-2-enylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;3-methyl-2-prop-2-enylphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The simplest phenolic compound, known for its antiseptic properties.

    Cresol: A methyl-substituted phenol with similar chemical properties.

    Catechol: A dihydroxy-substituted phenol with strong antioxidant activity.

Uniqueness

Acetic acid;3-methyl-2-prop-2-enylphenol is unique due to the presence of both acetic acid and substituted phenol moieties in its structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

59324-53-7

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

acetic acid;3-methyl-2-prop-2-enylphenol

InChI

InChI=1S/C10H12O.C2H4O2/c1-3-5-9-8(2)6-4-7-10(9)11;1-2(3)4/h3-4,6-7,11H,1,5H2,2H3;1H3,(H,3,4)

InChI Key

PNIDZUGDTZJDTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)CC=C.CC(=O)O

Origin of Product

United States

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